molecular formula C17H18FN5O3 B12249923 ethyl 4-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 4-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12249923
M. Wt: 359.4 g/mol
InChI Key: BOOHFHCPLLBPOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that belongs to the class of triazole-pyrimidine hybrids. These compounds are known for their diverse pharmacological properties, including neuroprotective and anti-neuroinflammatory activities . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of ethyl 4-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps. One common method starts with the reaction of 4-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to form the desired compound. The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the process. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 4-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves the inhibition of specific enzymes and pathways involved in disease development and progression. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. Additionally, the compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Comparison with Similar Compounds

Ethyl 4-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with biological molecules, leading to its potential therapeutic applications.

Properties

Molecular Formula

C17H18FN5O3

Molecular Weight

359.4 g/mol

IUPAC Name

ethyl 4-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H18FN5O3/c1-3-26-16(24)14-10(2)19-17(25)20-15(14)13-9-23(22-21-13)8-11-4-6-12(18)7-5-11/h4-7,9,15H,3,8H2,1-2H3,(H2,19,20,25)

InChI Key

BOOHFHCPLLBPOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=N2)CC3=CC=C(C=C3)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.